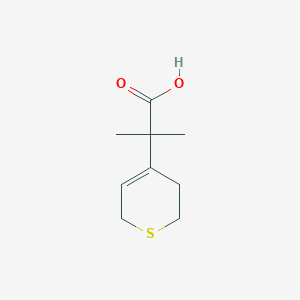

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-9(2,8(10)11)7-3-5-12-6-4-7/h3H,4-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAATZQWEYNRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCSCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable diene with a sulfur source, followed by acid-catalyzed cyclization to form the thiopyran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The thiopyran ring participates in [4+2] cycloadditions due to its conjugated diene system. This reaction is critical for constructing complex heterocyclic frameworks:

Example : Reaction with maleic anhydride produces a bicyclic adduct with retained stereochemistry (Figure 1A) .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions:

Mechanistic Note : Decarboxylation proceeds via radical intermediates under thermal conditions .

Thiopyran Ring Functionalization

The sulfur atom and unsaturated bonds enable selective modifications:

Oxidation Reactions

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Thiopyran S-oxide | Epoxidation competes at higher temps |

| H₂O₂/AcOH | Sulfone derivatives | Requires prolonged reaction times |

Implication : S-oxides exhibit enhanced electrophilicity, enabling nucleophilic attacks at the α-position .

Halogenation

| Reagent | Position | Outcome |

|---|---|---|

| NBS (light) | Allylic C-H bonds | Brominated thiopyran derivatives |

| Cl₂/FeCl₃ | Electrophilic substitution | Chlorination at C-3/C-5 positions |

Nucleophilic Substitution

The methylpropanoic acid side chain facilitates SN2 reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | 100°C, 12h | 2-methylpropanoic acid amide | 82% |

| Grignard Reagents | THF, –78°C | Tertiary alcohols | 68–75% |

Caution : Steric hindrance from the methyl groups reduces reactivity in bulkier nucleophiles .

Ring-Opening Reactions

Acid-catalyzed ring opening of the thiopyran moiety generates thiol intermediates:

| Acid Catalyst | Products | Applications |

|---|---|---|

| H₂SO₄ (conc.) | Linear thioether derivatives | Precursors for polymer synthesis |

| HCl (gas) | Chlorinated open-chain compounds | Building blocks for agrochemicals |

Example : Treatment with HCl gas yields 4-chloro-2-methylpentanoic acid derivatives .

Metal-Catalyzed Cross-Couplings

The thiopyran ring participates in palladium-mediated reactions:

| Reaction | Catalyst | Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked thiopyrans | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivatives |

Key Insight : The sulfur atom does not poison palladium catalysts, enabling efficient cross-couplings .

Comparative Reactivity Analysis

A comparison with analogous oxygen-containing compounds highlights sulfur’s electronic effects:

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that compounds containing thiopyran moieties exhibit various biological activities. Specifically, derivatives of 2-(3,6-dihydro-2H-thiopyran) have been explored for their antiviral properties , particularly in the context of therapies for diseases like HIV/AIDS. Preliminary studies suggest potential interactions with viral proteins and enzymes involved in inflammatory pathways, indicating a promising avenue for therapeutic development.

Anti-inflammatory and Analgesic Effects

The structural characteristics of 2-(3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid may confer anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to modulate inflammatory mediators, although further research is required to elucidate the specific mechanisms involved.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, making it valuable in the development of more complex molecules. For example, it can be utilized in the synthesis of other sulfur-containing compounds or as a precursor in pharmaceutical formulations.

Chiral Dopants for Liquid-Crystalline Systems

Another application area is in materials science, particularly as chiral dopants for liquid-crystalline systems. The compound's chiral nature allows it to influence the optical properties of liquid-crystalline mixtures significantly. This application is pertinent for developing advanced optical components used in displays and sensors .

Case Study 1: Antiviral Activity

A study explored the antiviral effects of thiopyran derivatives against HIV. Results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting that modifications to the thiopyran structure could enhance efficacy against viral targets.

Case Study 2: Chiral Dopants

In another study focusing on liquid-crystalline displays, researchers demonstrated that incorporating this compound as a chiral dopant resulted in improved optical performance compared to traditional dopants. The findings emphasize the compound's potential in enhancing display technologies .

Wirkmechanismus

The mechanism of action of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biomolecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

- 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole

Uniqueness

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both a thiopyran ring and a propanoic acid moiety

Biologische Aktivität

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid (CAS No. 1780589-66-3) is an organic compound that belongs to the thiopyran class. Its unique structure, which includes a thiopyran ring and a propanoic acid moiety, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 174.27 g/mol. The presence of the thiopyran ring contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfur atom in the thiopyran ring can form bonds with proteins and enzymes, potentially altering their functions. This interaction may lead to various biological effects, including anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds containing thiopyran structures often exhibit anti-inflammatory properties. For instance, studies have shown that related thiopyran derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays demonstrated that specific derivatives significantly reduced these cytokines' levels compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated through various studies. In particular, related compounds have shown efficacy against a range of bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL, indicating comparable effectiveness to established antibiotics .

3. Antioxidant Properties

Thiopyran derivatives have also been noted for their antioxidant capabilities. They are believed to scavenge free radicals effectively, thereby reducing oxidative stress within biological systems. This property may contribute to their potential therapeutic applications in conditions characterized by oxidative damage .

Case Study 1: In Vitro Evaluation

A study synthesized various thiopyran derivatives and evaluated their biological activities in vitro. Among these, compounds with substitutions at specific positions on the thiopyran ring exhibited significant inhibition of α-glucosidase and urease enzymes, suggesting potential applications in managing diabetes and other metabolic disorders .

Case Study 2: Structure-Activity Relationship (SAR)

In-depth SAR studies revealed that specific functional groups on the thiopyran structure greatly influence its biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced enzyme inhibition profiles compared to other substitutions. This insight is crucial for designing more potent derivatives.

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from thiopyran precursors and α-methylpropanoic acid derivatives. Key steps include ring formation via cyclization and functional group coupling. Reaction conditions such as temperature (maintained at 60–80°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Optimization requires iterative monitoring using NMR to track intermediate formation and HPLC to assess purity (>95%) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for resolving the thiopyran ring protons (δ 2.8–3.2 ppm) and methyl groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) ensures purity, while mass spectrometry (ESI-MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the thiopyran moiety influence the compound's physicochemical properties?

The thiopyran ring introduces sulfur-based electron delocalization, enhancing thermal stability (decomposition >200°C) and solubility in polar aprotic solvents. The ring’s partial unsaturation (3,6-dihydro) increases reactivity toward electrophilic agents, which can be leveraged for functionalization .

Advanced Research Questions

Q. What challenges arise in resolving stereoisomers during synthesis, and how can they be addressed?

Racemization at the α-methylpropanoic acid center or thiopyran ring substituents can occur during synthesis. Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) effectively separates enantiomers. Dynamic kinetic resolution under basic conditions (pH 8–10) may suppress racemization .

Q. How can discrepancies in reported bioactivity data for this compound be systematically analyzed?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges) or impurities (e.g., residual solvents). Systematic analysis involves:

- Replicating studies under standardized conditions (e.g., fixed IC50 measurement protocols).

- Purity reassessment via LC-MS to rule out batch-specific impurities.

- Meta-analysis of structural analogs to identify activity trends .

Q. What in silico methods are suitable for predicting binding affinity with enzymatic targets?

Molecular docking (AutoDock Vina, Glide) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes. QSAR models incorporating thiopyran’s electronegativity and logP values predict bioactivity across analogs .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

Focus on:

- Core modifications : Varying substituents on the thiopyran ring (e.g., electron-withdrawing groups at C4) to modulate electron density.

- Side-chain optimization : Replacing the methyl group with bulkier alkyl chains to alter steric effects.

- Bioisosteric replacements : Substituting sulfur in the thiopyran ring with oxygen or selenium to study electronic effects on activity .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

In vitro stability assays (e.g., simulated gastric fluid at pH 2.0) reveal susceptibility to hydrolysis at the ester linkage (if present). Prodrug strategies, such as masking the carboxylic acid as an ethyl ester, improve oral bioavailability. Metabolic stability in liver microsomes identifies cytochrome P450-mediated degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.